molecular formula C11H18NO2P B5721762 [(dimethylamino)methyl](2-phenylethyl)phosphinic acid

[(dimethylamino)methyl](2-phenylethyl)phosphinic acid

Cat. No.: B5721762
M. Wt: 227.24 g/mol
InChI Key: MRZTVECVLHOXPH-UHFFFAOYSA-N
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Description

(Dimethylamino)methylphosphinic acid is an organic compound with the molecular formula C₁₁H₁₈NO₂P. It is a phosphinic acid derivative, characterized by the presence of a dimethylamino group, a phenylethyl group, and a phosphinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dimethylamino)methylphosphinic acid typically involves the reaction of hypophosphorous acid (H₃PO₂) with secondary amines and formaldehyde in the presence of acetic acid (AcOH). This reaction proceeds under mild conditions and yields aminomethyl-H-phosphinic acids with high efficiency and minimal by-products .

Industrial Production Methods

While specific industrial production methods for (dimethylamino)methylphosphinic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)methylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(Dimethylamino)methylphosphinic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (dimethylamino)methylphosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphinic acid moiety can act as a chelating agent, binding to metal ions and other substrates. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

(Dimethylamino)methylphosphinic acid can be compared with other phosphinic acid derivatives, such as:

    [4-(dimethylamino)-2-methylphenyl]phosphinic acid: Similar in structure but with a different aromatic substituent.

    Aminomethyl-H-phosphinic acids: These compounds share the aminomethyl group but differ in their alkyl or aryl substituents.

The uniqueness of (dimethylamino)methylphosphinic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

(dimethylamino)methyl-(2-phenylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO2P/c1-12(2)10-15(13,14)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZTVECVLHOXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CP(=O)(CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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